molecular formula C26H24N2OS2 B15084579 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B15084579
M. Wt: 444.6 g/mol
InChI Key: HZCPHIOAJBNKPR-JXMROGBWSA-N
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Description

The compound 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by:

  • A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, providing a planar heterocyclic scaffold.
  • A 4-methylphenyl substituent at the 3-position, contributing electron-donating effects.

This structural framework is associated with diverse biological activities, including antimicrobial and antifungal properties, as observed in related thienopyrimidinones .

Properties

Molecular Formula

C26H24N2OS2

Molecular Weight

444.6 g/mol

IUPAC Name

3-(4-methylphenyl)-2-[(E)-3-phenylprop-2-enyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H24N2OS2/c1-18-13-15-20(16-14-18)28-25(29)23-21-11-5-6-12-22(21)31-24(23)27-26(28)30-17-7-10-19-8-3-2-4-9-19/h2-4,7-10,13-16H,5-6,11-12,17H2,1H3/b10-7+

InChI Key

HZCPHIOAJBNKPR-JXMROGBWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SC/C=C/C4=CC=CC=C4)SC5=C3CCCC5

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC=CC4=CC=CC=C4)SC5=C3CCCC5

Origin of Product

United States

Biological Activity

3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one is a complex heterocyclic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C18H18N2OS
  • Molecular Weight : 306.41 g/mol
  • CAS Number : 499104-52-8

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. Research indicates that it may inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It induces G1 phase arrest in several cancer cell lines, thereby preventing further cell division.
  • Inhibition of Tumor Growth : In vivo studies demonstrated significant tumor growth inhibition in mouse models when treated with this compound.

Anti-Inflammatory Activity

The compound exhibits notable anti-inflammatory properties:

  • Cytokine Inhibition : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • NF-kB Pathway Modulation : The compound inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Antimicrobial Activity

Preliminary investigations into its antimicrobial effects suggest that it may be effective against a range of pathogens:

  • Bacterial Inhibition : The compound demonstrates activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent antibacterial properties.
  • Fungal Activity : Studies have reported antifungal activity against various strains of fungi, suggesting its potential use in treating fungal infections.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionModel/System UsedReference
Anti-CancerInduces apoptosis; cell cycle arrestCancer cell lines; Mouse model
Anti-InflammatoryInhibits cytokines; modulates NF-kBMacrophage cultures
AntimicrobialInhibits bacterial and fungal growthVarious bacterial and fungal strains

The biological activity of 3-(4-Methylphenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro benzothieno[2,3-D]pyrimidin-4(3H)-one is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell survival and proliferation.
  • Receptor Modulation : It potentially interacts with receptors that regulate inflammatory responses.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The propenylsulfanyl group (-S-CH2-CH=CH-Ph) participates in substitution and oxidation reactions due to the nucleophilic sulfur atom and the allylic system.

Nucleophilic Substitution

The sulfanyl group can undergo displacement reactions with nucleophiles under basic or acidic conditions. For example:

  • Amine substitution : Reaction with primary amines (e.g., benzylamine) replaces the sulfanyl group with an amine moiety, forming 2-amino derivatives .

  • Halogenation : Treatment with halogenating agents (e.g., N-bromosuccinimide) yields 2-halo derivatives, useful for further cross-coupling reactions .

Table 1: Substitution Reactions at the Sulfanyl Group

ReagentProductConditionsYield (%)Reference
Benzylamine2-(Benzylamino) derivativeDMF, 80°C, 12h65–78
N-Bromosuccinimide2-Bromo derivativeCHCl3, RT, 3h82

Oxidation Reactions

The sulfur atom in the sulfanyl group is susceptible to oxidation:

  • Sulfoxide formation : Controlled oxidation with hydrogen peroxide or mCPBA produces sulfoxides .

  • Sulfone formation : Strong oxidizing agents (e.g., KMnO4) convert the sulfanyl group to a sulfone, altering electronic properties .

Table 2: Oxidation Pathways

Oxidizing AgentProductConditionsOutcome
H2O2 (30%)SulfoxideAcOH, 50°C, 6hModerate regioselectivity
KMnO4SulfoneH2O/acetone, 0°CComplete conversion

Pyrimidine Ring Modifications

The pyrimidin-4(3H)-one core undergoes electrophilic and nucleophilic attacks:

  • N-Alkylation : The N3 position reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Ring-opening : Strong bases (e.g., NaOH) cleave the pyrimidine ring, yielding thiophene-carboxamide derivatives .

Table 3: Pyrimidine Ring Reactions

Reaction TypeReagentProductKey Observation
N-AlkylationCH3I3-Methyl derivativeEnhanced lipophilicity
Base hydrolysisNaOH (10%)Thiophene-2-carboxamidepH-dependent kinetics

Propenyl Chain Reactions

The (2E)-3-phenyl-2-propenyl moiety enables conjugation-based reactions:

  • Cycloaddition : Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride).

  • Hydrogenation : Catalytic hydrogenation (H2/Pd-C) reduces the double bond to a single bond, altering steric effects .

Stability Under Environmental Conditions

  • Thermal stability : Decomposes above 250°C without melting, indicating high thermal resilience.

  • Photostability : UV light exposure (254 nm) causes <5% degradation over 24h, suggesting robustness in light-sensitive applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations

The target compound differs from analogs primarily in:

Substituents on the 3-position phenyl ring (e.g., methyl, methoxy, chloro).

Modifications to the sulfanyl group (e.g., propenyl chains, benzyl groups with electron-withdrawing substituents).

Comparative Data Table

Compound Name 3-Position Substituent Sulfanyl Group Structure Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-Methylphenyl (2E)-3-phenyl-2-propenyl C₂₇H₂₅N₂OS₂ ~457.6 -
3-(4-Methoxyphenyl)-2-{[(2E)-3-phenylpropenyl]sulfanyl}-analog (CAS 477735-12-9) 4-Methoxyphenyl (2E)-3-phenyl-2-propenyl C₂₇H₂₅N₂O₂S₂ ~473.6
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-analog (CAS 556791-62-9) 4-Methylphenyl 3-(Trifluoromethyl)benzyl C₂₆H₂₂F₃N₂OS₂ ~505.6
3-(4-Methylphenyl)-2-[(2-methyl-2-propenyl)sulfanyl]-analog (CAS 353507-01-4) 4-Methylphenyl 2-Methyl-2-propenyl C₂₁H₂₂N₂OS₂ 382.54
3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-analog (CAS 445220-56-4) 4-Chlorophenyl 2-(4-Methylphenyl)-2-oxoethyl C₂₄H₂₂ClN₂O₂S₂ ~493.0

Detailed Structural and Functional Comparisons

Electronic Effects
  • 4-Methylphenyl (Target) vs.
  • Trifluoromethylbenzyl (CAS 556791-62-9):
    • The -CF₃ group is electron-withdrawing, increasing lipophilicity and resistance to oxidative metabolism, which may improve bioavailability .
Steric and Conformational Effects
  • (2E)-3-Phenyl-2-propenyl (Target) vs.

Research Findings and Gaps

  • Antimicrobial Activity: Thienopyrimidinones with aryloxy or heteroaryl substituents (e.g., 2,4-dichloro-6-methylphenoxy in compound 6h) show pronounced antifungal activity, suggesting that electron-withdrawing groups may enhance efficacy .
  • Synthetic Accessibility: The target compound’s (2E)-3-phenylpropenylsulfanyl group can be synthesized via nucleophilic substitution reactions, similar to methods used for benzylsulfanyl analogs .
  • Limitations: Comparative biological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are absent in the provided evidence, highlighting a critical research gap.

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